molecular formula C9H9N3OS B4071158 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one

Cat. No.: B4071158
M. Wt: 207.25 g/mol
InChI Key: HPPLVAXTCOGZAZ-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked via a thioether group to a propan-2-one moiety. The triazolopyridine scaffold is notable for its electron-deficient aromatic system, which enhances reactivity in substitution and cycloaddition reactions. The thioether linkage introduces sulfur-based nucleophilicity, while the ketone group offers sites for further functionalization, such as condensation or reduction.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-7(13)6-14-9-11-10-8-4-2-3-5-12(8)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPLVAXTCOGZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C2N1C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-mercapto-1,2,4-triazole with 3-chloropropan-2-one in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one involves its interaction with biological targets such as enzymes or receptors. The triazole and pyridine rings can facilitate binding to these targets, potentially inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced virulence.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Synthesis Efficiency Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one [1,2,4]Triazolo[4,3-a]pyridine Propan-2-one thioether Moderate solubility, ketone reactivity High (minimal steric hindrance) Intermediate for drug derivatization
1-Phenyl-2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)ethanone Same core Phenyl-ethanone Hydrophobic, aromatic π-system Moderate (steric hindrance from phenyl) Not specified
4-Aryl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine [1,2,3]Triazolo[1,5-a]pyrazine Aryl groups High electron deficiency High (efficient for aryl groups) Anticancer leads
1-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-2-amino-3-hydroxypropan-1-one Same core Piperidinyl, amino-hydroxy High solubility, H-bonding Low (complex steps) Pharmaceuticals (requires P201/P202 protocols)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one
Reactant of Route 2
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1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one

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